PfGSK3/PfPK6-IN-1
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Overview
Description
PfGSK3/PfPK6-IN-1 is a potent inhibitor of plasmodial kinases, specifically targeting Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites, making it a promising candidate for antimalarial drug development .
Preparation Methods
The synthesis of PfGSK3/PfPK6-IN-1 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
PfGSK3/PfPK6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, especially for introducing different substituents at the 2, 4, and 5 positions of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
PfGSK3/PfPK6-IN-1 has several scientific research applications, including:
Mechanism of Action
PfGSK3/PfPK6-IN-1 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases play crucial roles in the life cycle of Plasmodium falciparum, particularly in the asexual blood stage. By inhibiting these kinases, the compound disrupts the parasite’s ability to replicate and survive within red blood cells .
Comparison with Similar Compounds
PfGSK3/PfPK6-IN-1 is unique due to its dual inhibition of both PfGSK3 and PfPK6. Similar compounds include other 2,4,5-trisubstituted pyrimidines that have been identified as potent inhibitors of plasmodial kinases . Some of these compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6 with similar antiplasmodial activity.
Compound 23d: A potent inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
Compound 23e: The compound with the highest potency, having IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6.
These compounds share structural similarities but differ in their potency and selectivity profiles.
Properties
Molecular Formula |
C22H23Cl2N5O2S |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28) |
InChI Key |
FCGZLWCVWFYUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl |
Origin of Product |
United States |
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